N-[(3,5-dimethoxyphenyl)methyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-14-8-12(9-15(10-14)18-2)11-16-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDMYZJLMDIQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for N 3,5 Dimethoxyphenyl Methyl Aniline and Its Analogues
Direct Amination Approaches
Direct amination strategies are the most common and straightforward methods for constructing the core N-benzylaniline scaffold. These approaches typically involve the formation of a bond between the aniline (B41778) nitrogen and the benzylic carbon of the 3,5-dimethoxybenzyl group. The two primary protocols are reductive amination and direct N-alkylation.
Reductive Amination Protocols
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org For the synthesis of N-[(3,5-dimethoxyphenyl)methyl]aniline, this process involves two key steps: the condensation of 3,5-dimethoxybenzaldehyde (B42067) with aniline to form an intermediate N-(3,5-dimethoxybenzylidene)aniline (an imine or Schiff base), followed by the in-situ reduction of the imine to the desired secondary amine.
The reaction is typically performed as a one-pot procedure where the aldehyde, amine, and a selective reducing agent are combined. wikipedia.org The pH of the reaction is often maintained in a weakly acidic range (pH 5-7) to facilitate imine formation without causing significant side reactions. harvard.edu A critical aspect of this protocol is the choice of reducing agent, which must selectively reduce the imine (C=N) bond in the presence of the starting aldehyde (C=O) group.
Commonly employed reducing agents include:
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is stable at acidic pH and reduces iminium ions much faster than it reduces aldehydes or ketones. harvard.edumasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for a wide range of substrates, including aromatic aldehydes and anilines. harvard.edumasterorganicchemistry.com
Catalytic Hydrogenation: The imine can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. wikipedia.org Flow hydrogenation using catalysts like Au/Al₂O₃ has also been demonstrated for producing N-benzylaniline, offering a safe and scalable approach. researchgate.net
A typical procedure involves dissolving 3,5-dimethoxybenzaldehyde and aniline in a suitable solvent like methanol (B129727) or ethanol, followed by the addition of the reducing agent. google.com The reaction proceeds smoothly at room temperature or with gentle heating to afford the target compound in good to excellent yields.
Table 1: Comparison of Reductive Amination Conditions for N-Benzylaniline Synthesis
| Starting Materials | Reducing Agent | Solvent | Temperature | Yield | Reference |
| Benzaldehyde (B42025), Aniline | NaBH(OAc)₃ | Dichloroethane | Room Temp. | 96% | harvard.edu |
| Benzaldehyde, Aniline | NaBH₃CN | Methanol | pH ~6-7 | High | harvard.edu |
| Nitrobenzene, Benzaldehyde | Au/Al₂O₃, H₂ (Flow) | Ethanol | 125°C | 91% | researchgate.net |
This table illustrates typical conditions for the synthesis of the parent N-benzylaniline, which are directly applicable to the 3,5-dimethoxy analogue.
N-Alkylation Strategies
N-alkylation involves the direct formation of a carbon-nitrogen bond by reacting aniline with a suitable 3,5-dimethoxybenzyl electrophile. This method is conceptually simple but must be carefully controlled to achieve high selectivity for the desired mono-alkylated product.
The most traditional approach involves the reaction of aniline with a benzyl (B1604629) halide, such as 3,5-dimethoxybenzyl chloride or bromide. orgsyn.org A significant challenge in this reaction is preventing over-alkylation, where the initially formed secondary amine reacts further with the benzyl halide to produce an undesired tertiary amine (N,N-dibenzylaniline). rsc.org To favor mono-alkylation, a large excess of aniline is often used, which can be recovered by distillation after the reaction. orgsyn.org The reaction is typically run in the presence of a weak base, like sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction. orgsyn.org
More recent and "greener" N-alkylation methods utilize benzyl alcohols as the alkylating agents through a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govrsc.org In this approach, a transition metal catalyst (based on elements like Iridium, Ruthenium, or Cobalt) temporarily oxidizes the benzyl alcohol to the corresponding aldehyde in situ. nih.govrsc.org This aldehyde then undergoes reductive amination with aniline, as described above, with the hydrogen atoms "borrowed" from the alcohol being returned in the reduction step. This method is highly atom-economical, as the only byproduct is water. organic-chemistry.org
While the Ullmann condensation is a well-known copper-catalyzed reaction for forming C-N bonds, it is primarily used to couple an aryl halide with an amine to produce diarylamines. wikipedia.orgmdpi.com It is therefore not the standard method for synthesizing N-benzylanilines, which require the formation of a bond to a benzylic, not an aryl, carbon.
Table 2: N-Alkylation Conditions for N-Benzylaniline and Analogues
| Aniline | Alkylating Agent | Catalyst / Base | Solvent | Temperature | Yield | Reference |
| Aniline (excess) | Benzyl Chloride | NaHCO₃ | Water | 90-95°C | 85-87% | orgsyn.org |
| Aniline | Benzyl Alcohol | NHC-Ir(III) complex | Solvent-free | 120°C | 93% | nih.gov |
| Aniline | Benzyl Alcohol | CoNₓ@NC | tert-BuOK | Toluene | 140°C | High |
| Aniline | Benzyl Alcohol | UiO-67-bpy-Co | - | Toluene | 110°C | 99% |
Multicomponent Reactions Incorporating the Aniline Core
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. acs.orgbohrium.com Several MCRs have been developed for the synthesis of N-substituted aniline derivatives.
One notable example is a three-component reaction involving an aromatic aldehyde (e.g., 3,5-dimethoxybenzaldehyde), cyclohex-2-enone, and a primary amine (e.g., aniline). acs.orgbeilstein-journals.org This reaction proceeds through a cascade of imine formation, enamine addition, and isoaromatization to afford 2-arylmethyl N-substituted anilines. acs.org While this specific reaction yields an ortho-substituted aniline ring rather than the direct this compound, it exemplifies the power of MCRs in rapidly constructing complex aniline analogues from simple precursors. The regioselectivity of such reactions can often be controlled by the choice of reactants and conditions. acs.org
Green Chemistry Principles in Synthesis Optimization
Optimizing the synthesis of this compound with respect to green chemistry principles is a key focus of modern synthetic chemistry. This involves several strategies:
Atom Economy: N-alkylation via the borrowing hydrogen methodology is superior to classical alkylation with halides, as it uses alcohols as alkylating agents and produces only water as a byproduct, maximizing atom economy. rsc.orgorganic-chemistry.org
Use of Safer Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Greener alternatives include performing reactions in water researchgate.net, ionic liquids rsc.orgrsc.org, or deep eutectic solvents (DESs) rsc.org, which are non-volatile and often recyclable.
Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly advantageous. rsc.orgorganic-chemistry.orgresearchgate.net For instance, metal-organic frameworks (MOFs) supporting cobalt catalysts have been used for the N-alkylation of aniline with benzyl alcohol, offering high yields and catalyst recyclability. rsc.org
Energy Efficiency: The use of microwave irradiation can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. organic-chemistry.org
Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis
Controlling selectivity is paramount in the synthesis of a specific target molecule like this compound.
Chemoselectivity: This is the ability to react with one functional group in the presence of others. In N-alkylation with benzyl halides, the primary challenge is achieving selective mono-alkylation over di-alkylation. orgsyn.orgrsc.org In reductive amination, the choice of reducing agent is crucial for the selective reduction of the imine intermediate without affecting the starting aldehyde. harvard.edu
Regioselectivity: This refers to the control of the position of bond formation. For the direct synthesis of the title compound via reductive amination or N-alkylation, the regiochemistry is inherently well-defined (N-to-benzyl carbon). However, in multicomponent reactions designed to build the aniline ring and add the substituent simultaneously, regioselectivity becomes a critical factor that determines the final substitution pattern on the aromatic ring. acs.orgbeilstein-journals.org
Stereoselectivity: The target compound, this compound, is achiral and thus has no stereoisomers. However, if synthesizing an analogue with a stereocenter (for example, by using a chiral amine or a benzyl alcohol with a stereocenter at the benzylic position), controlling the stereochemical outcome would be essential. Asymmetric catalysts or chiral auxiliaries would be required to achieve high stereoselectivity in such cases. mdpi.com
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning a synthetic procedure from a small laboratory scale to a larger preparative or pilot scale introduces several challenges that must be addressed.
Reaction Conditions: Procedures that work well on a milligram scale may not be directly transferable. For example, reactions requiring a large excess of one reagent, like the use of excess aniline in classical N-alkylation orgsyn.org, become less practical and economical on a larger scale due to the cost and difficulty of handling and recovering large volumes of material.
Thermal Management: Exothermic reactions can be difficult to control on a large scale. Efficient stirring and external cooling are necessary to dissipate heat and prevent runaway reactions. The rate of reagent addition often needs to be carefully controlled.
Purification: Purification by column chromatography, common in laboratory-scale synthesis, is often impractical for large quantities. Alternative methods such as distillation (for liquid products) orgsyn.org, crystallization (for solid products), or extraction are preferred.
Flow Chemistry: A modern approach to scale-up is the use of continuous flow reactors. Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety (especially for hazardous reactions), and allows for straightforward scaling of production by simply running the reactor for a longer time. researchgate.net The flow-based reductive amination to produce N-benzylaniline is a prime example of a scalable and safe synthetic technology. researchgate.net
Advanced Structural Characterization and Spectroscopic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of N-[(3,5-dimethoxyphenyl)methyl]aniline by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms and the aromatic rings.
The protons of the aniline (B41778) ring typically appear in the range of δ 6.6-7.2 ppm. The two protons ortho to the amino group are expected to be the most shielded and appear as a doublet, while the two meta protons will likely be a triplet, and the para proton a triplet.
The 3,5-dimethoxyphenyl ring presents a simpler pattern. The proton at the 4-position will appear as a triplet, and the two equivalent protons at the 2- and 6-positions will be a doublet. The six protons of the two methoxy (B1213986) groups (-OCH₃) are magnetically equivalent and are expected to produce a sharp singlet, typically in the range of δ 3.7-3.8 ppm. The methylene protons (-CH₂-) bridging the two aromatic rings are anticipated to show a singlet around δ 4.3 ppm. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration, but it is typically observed in the δ 3.6-4.1 ppm region.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aniline (ortho-H) | ~6.6-6.7 | Doublet (d) | ~7.5-8.0 |
| Aniline (meta-H) | ~7.1-7.2 | Triplet (t) | ~7.5-8.0 |
| Aniline (para-H) | ~6.7-6.8 | Triplet (t) | ~7.3 |
| 3,5-dimethoxyphenyl (2,6-H) | ~6.5 | Doublet (d) | ~2.2 |
| 3,5-dimethoxyphenyl (4-H) | ~6.4 | Triplet (t) | ~2.2 |
| Methylene (-CH₂-) | ~4.3 | Singlet (s) | N/A |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | N/A |
Note: Predicted values are based on analogous compounds and general spectroscopic principles.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The symmetry of the 3,5-dimethoxyphenyl ring results in fewer signals than the total number of carbon atoms. The two methoxy carbons will produce a single peak around δ 55 ppm. The carbon atoms of the aromatic rings appear in the δ 100-160 ppm region. The ipso-carbon of the aniline ring attached to the nitrogen is expected around δ 148 ppm, while the carbons of the 3,5-dimethoxyphenyl ring attached to the methoxy groups will be significantly downfield, around δ 161 ppm. The methylene bridge carbon should appear in the aliphatic region, typically around δ 48 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aniline (C-N) | ~148 |
| Aniline (ortho-C) | ~113 |
| Aniline (meta-C) | ~129 |
| Aniline (para-C) | ~118 |
| 3,5-dimethoxyphenyl (C-CH₂) | ~141 |
| 3,5-dimethoxyphenyl (C-OCH₃) | ~161 |
| 3,5-dimethoxyphenyl (C2, C6) | ~105 |
| 3,5-dimethoxyphenyl (C4) | ~100 |
| Methylene (-CH₂-) | ~48 |
Note: Predicted values are based on analogous compounds and general spectroscopic principles.
Two-dimensional NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C signals and for confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the ortho, meta, and para protons of the aniline ring, and between the protons at the 2,6-positions and the 4-position of the 3,5-dimethoxyphenyl ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methylene group and the methoxy groups to their respective carbon signals. Similarly, each aromatic proton signal would be correlated with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the methylene protons showing cross-peaks to the ipso-carbon of the aniline ring and the C1 carbon of the 3,5-dimethoxyphenyl ring, confirming the linkage between the two aromatic moieties via the methylene bridge.
The this compound molecule possesses conformational flexibility due to rotation around the C-N and C-CH₂ single bonds. At room temperature, this rotation is typically fast on the NMR timescale, leading to averaged signals.
Variable temperature (VT) NMR studies could provide insights into the rotational dynamics. At lower temperatures, the rotation might slow down sufficiently to allow for the observation of distinct conformers. This could manifest as broadening and eventual splitting of the signals for the aromatic protons.
Analysis of vicinal coupling constants (³J) can also offer clues about the preferred conformation in solution. However, due to the free rotation, the observed coupling constants are usually an average over all populated conformations.
Vibrational Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.
A key feature in the FT-IR spectrum would be the N-H stretching vibration of the secondary amine, which is expected as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methylene and methoxy groups will appear just below 3000 cm⁻¹. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range. The most intense bands in the spectrum are expected to be the asymmetric and symmetric C-O stretching vibrations of the two methoxy groups, which typically appear in the 1000-1300 cm⁻¹ region.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-O (Methoxy) | Asymmetric Stretch | 1200 - 1300 | Strong |
Note: Predicted values are based on analogous compounds and general spectroscopic principles.
Raman Spectroscopy for Molecular Vibrations and Symmetry
A detailed Raman spectroscopic analysis of this compound, which would provide insights into its molecular vibrations and symmetry, is not available in published literature. Experimental data, including characteristic Raman shifts and spectral assignments for the vibrational modes of the entire molecule or its constituent functional groups (the 3,5-dimethoxyphenyl group, the methyl group, and the aniline moiety), have not been reported. Consequently, a discussion on the molecular symmetry of this compound based on Raman spectroscopy cannot be provided at this time.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
There is no specific high-resolution mass spectrometry (HRMS) data available for this compound in scientific databases. As a result, the experimentally determined exact mass, which would confirm its elemental composition, has not been documented. Detailed fragmentation patterns, which would elucidate the compound's structure by showing how it breaks apart in the mass spectrometer, are also unavailable.
Based on its chemical formula, C₁₅H₁₇NO₂, the theoretical exact mass of the neutral molecule is 243.12593 g/mol . A data table of theoretical m/z values for common adducts is provided below for reference in future studies.
| Adduct | Theoretical m/z |
| [M+H]⁺ | 244.13321 |
| [M+Na]⁺ | 266.11515 |
| [M+K]⁺ | 282.08910 |
| [M-H]⁻ | 242.11866 |
This table is generated based on theoretical calculations and does not represent experimental data.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
A crystal structure for this compound has not been reported in crystallographic databases. Therefore, no experimental data from X-ray crystallography studies are available to describe its solid-state structure and intermolecular interactions. The following subsections detail the specific information that is currently unavailable.
As no crystallographic studies have been published, the unit cell parameters (including the lengths of the cell edges a, b, and c, and the angles α, β, and γ) and the space group of this compound have not been determined. This fundamental information, which describes the size, shape, and symmetry of the crystal's repeating unit, remains unknown.
Specific, experimentally determined bond lengths, bond angles, and torsion angles for this compound are not available due to the absence of a published crystal structure. This data would provide precise details about the molecule's three-dimensional geometry in the solid state.
The conformational preferences of the this compound molecule in the crystalline state are unknown. An X-ray crystallography study would be required to determine the specific conformation adopted by the molecule in the solid state, including the relative orientations of the two aromatic rings.
Chemical Reactivity and Mechanistic Studies of N 3,5 Dimethoxyphenyl Methyl Aniline
Reactivity of the Aniline (B41778) Nitrogen
The nitrogen atom in N-[(3,5-dimethoxyphenyl)methyl]aniline is that of a secondary amine, and its reactivity is characterized by the availability of its lone pair of electrons. This lone pair imparts nucleophilic and basic properties to the molecule.
Nucleophilic Properties and Alkylation/Acylation Reactions
As a secondary amine, the nitrogen atom serves as a potent nucleophile. It can readily participate in reactions with electrophilic compounds.
Alkylation: The nitrogen can be alkylated by reacting with alkylating agents such as alkyl halides or dimethyl sulfate. nih.gov This type of reaction, often performed in the presence of a base to neutralize the resulting acid, leads to the formation of a tertiary amine. For instance, methylation with a reagent like methyl iodide would yield N-methyl-N-[(3,5-dimethoxyphenyl)methyl]aniline. The use of dimethyl carbonate (DMC) has also emerged as a selective alkylating agent for anilines, often requiring specific catalytic systems. iitm.ac.in
Acylation: Reaction with acylating agents, such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride), results in the formation of an amide. This acylation converts the secondary amine into a tertiary amide, for example, N-acetyl-N-[(3,5-dimethoxyphenyl)methyl]aniline. This transformation is significant as it alters the electronic properties of the nitrogen substituent, making it less activating towards the aniline ring. libretexts.orglibretexts.org
Table 1: Representative Nucleophilic Reactions of the Aniline Nitrogen
| Reaction Type | Reagent Example | Product Class | Specific Product Example |
| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | N-Methyl-N-[(3,5-dimethoxyphenyl)methyl]aniline |
| Acylation | Acetyl Chloride (CH₃COCl) | Tertiary Amide | N-Acetyl-N-[(3,5-dimethoxyphenyl)methyl]aniline |
Protonation Behavior and Basicity Studies
The basicity of the nitrogen atom is a fundamental chemical property, influenced by a combination of inductive and resonance effects. The lone pair on the nitrogen can accept a proton, forming an anilinium ion.
The primary factor governing the basicity is the delocalization of the nitrogen's lone pair into the π-system of the aniline's phenyl ring. This resonance effect reduces the electron density on the nitrogen, making it less available for protonation and thus less basic than typical aliphatic amines. doubtnut.com However, the N-benzyl group provides a weak electron-donating inductive effect, which slightly increases the electron density on the nitrogen compared to unsubstituted aniline. Therefore, the basicity of this compound is expected to be slightly greater than that of aniline but significantly lower than that of a non-aromatic secondary amine like dibenzylamine. The relative basicity is also influenced by solvation effects of the corresponding conjugate acid. reddit.com
Electrophilic Aromatic Substitution on the Phenyl and Dimethoxyphenyl Rings
The molecule possesses two distinct aromatic rings, both of which are activated towards electrophilic aromatic substitution (EAS), albeit to different extents and with different directing effects.
Substituent Directing Effects and Reactivity Profiles
Aniline Phenyl Ring: The substituent on this ring is the -NH-CH₂(C₆H₃(OCH₃)₂) group. The secondary amino group (-NHR) is a powerful activating group. libretexts.org Through resonance, it donates its lone pair of electrons into the benzene (B151609) ring, significantly increasing the electron density at the ortho and para positions. byjus.comrsc.org Consequently, this ring is highly reactive towards electrophiles, and substitution is strongly directed to the positions ortho and para to the amino group. byjus.commasterorganicchemistry.com
Dimethoxyphenyl Ring: This ring is substituted with two methoxy (B1213986) (-OCH₃) groups at the 3- and 5-positions and a benzylamino (-CH₂-NH-Ph) group at the 1-position. Methoxy groups are strong activating, ortho-, para-directing substituents. masterorganicchemistry.comlibretexts.org The benzylamino group is a weakly activating, ortho-, para-director. The powerful activating effects of the two meta-positioned methoxy groups dominate the reactivity of this ring. Their directing effects are additive, strongly activating the positions ortho to both (position 4) and para to both (positions 2 and 6). This makes the dimethoxyphenyl ring exceptionally reactive towards electrophilic attack at the 2, 4, and 6 positions.
Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution
| Aromatic Ring | Substituent(s) | Ring Activity | Predicted Position(s) of Substitution |
| Aniline Phenyl | -NH-CH₂(C₆H₃(OCH₃)₂) | Strongly Activated | Ortho, Para |
| Dimethoxyphenyl | -CH₂-NH-Ph, 3,5-di-OCH₃ | Very Strongly Activated | 2, 4, 6-positions |
Controlled Mono- and Poly-substitution Strategies
The high reactivity of both aromatic rings presents a challenge for achieving selective mono-substitution, as overreaction to form poly-substituted products is common. libretexts.org
To control substitution on the highly reactive aniline ring, a common strategy involves temporarily diminishing the activating effect of the nitrogen substituent. libretexts.org This can be achieved by acylating the nitrogen atom, as described in section 4.1.1. The resulting amide group (-N(COR)R) is only moderately activating and its steric bulk can further favor substitution at the less hindered para position. libretexts.orgyoutube.com After the electrophilic substitution reaction is performed, the protecting acyl group can be removed via hydrolysis to restore the secondary amine.
For the 3,5-dimethoxyphenyl ring, achieving mono-substitution is inherently difficult due to the strong, synergistic activation by the two methoxy groups. Strategies to control the reaction would involve using milder reaction conditions, such as lower temperatures and less reactive electrophilic reagents, to favor the kinetic mono-substituted product.
Oxidation and Reduction Pathways
Oxidation: Secondary anilines are susceptible to oxidation. nih.gov The presence of two highly activated aromatic rings and the secondary amine nitrogen means that oxidation can be complex. Strong oxidizing agents can lead to a mixture of products, potentially including the formation of colored polymeric materials or quinone-type structures, particularly through attack on the aniline ring. nih.gov The specific outcome would depend heavily on the oxidant used and the reaction conditions.
Reduction: The aromatic rings in this compound are generally stable to reduction. However, under forcing conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium or ruthenium, the aromatic rings can be reduced to the corresponding cyclohexyl rings. A more common transformation is hydrogenolysis of the C-N bond. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source can cleave the benzylic C-N bond to yield aniline and 3,5-dimethoxytoluene.
Role as a Synthetic Intermediate in Complex Molecule Construction
This compound is a key precursor for the synthesis of various complex molecules, particularly heterocyclic systems like isoquinolines. The strategic placement of methoxy groups on one of the aromatic rings and the secondary amine bridge allows for specific cyclization reactions.
One of the primary applications of N-benzylanilines, and by extension this compound, is in the synthesis of isoquinoline (B145761) derivatives. The Pomeranz–Fritsch reaction, a classic method for isoquinoline synthesis, utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.orgwikipedia.org A modification of this reaction, known as the Schlittler-Müller modification, employs a benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same core structure. wikipedia.org In the context of this compound, the aniline part would act as the benzylamine component.
Furthermore, the Bischler–Napieralski reaction and the Pictet–Spengler reaction are powerful methods for constructing isoquinoline and tetrahydroisoquinoline ring systems, respectively. wikipedia.org These reactions typically involve the cyclization of β-phenylethylamines. While this compound is not a β-phenylethylamine, analogous acid-catalyzed cyclization reactions can be envisioned where the aniline ring undergoes electrophilic attack.
The reactivity of the aniline precursor, 3,5-dimethoxyaniline (B133145), with aromatic aldehydes in the presence of a reducing agent like triethylsilane and trifluoroacetic acid leads to the formation of para-alkylated 3,5-dimethoxyanilines. researchgate.net This highlights the susceptibility of the electron-rich dimethoxy-substituted ring to electrophilic substitution, a principle that governs its utility in constructing more elaborate molecular frameworks.
Recent advancements in synthetic methodology have also demonstrated the use of N-benzylanilines in visible-light-induced photoxidation-Povarov cascade reactions to synthesize 2-arylquinolines. rsc.org Additionally, oxidative cyclization of N-propargylanilines under visible light offers a pathway to 3-sulfonated quinolines. rsc.orgnih.gov While not directly employing this compound, these methods showcase the potential of the N-benzylaniline scaffold in modern synthetic transformations.
The following table summarizes the potential synthetic transformations involving this compound as a key intermediate, based on established reactions of analogous compounds.
Table 1: Potential Synthetic Applications of this compound
| Reaction Name | Reactant(s) | Expected Product Class | Ref. |
|---|---|---|---|
| Pomeranz–Fritsch Reaction (modified) | Glyoxal acetal, Acid catalyst | Substituted Isoquinolines | wikipedia.orgwikipedia.org |
| Bischler–Napieralski Reaction (analogue) | Acylating agent, Lewis acid | Dihydroisoquinoline derivatives | wikipedia.org |
| Pictet-Spengler Reaction (analogue) | Aldehyde/Ketone, Acid catalyst | Tetrahydroisoquinoline derivatives | wikipedia.org |
| Aza-Friedel-Crafts Reaction | Electrophile | Substituted anilines | researchgate.net |
| Visible-light-induced Povarov Reaction | Alcohol, Photocatalyst | 2-Arylquinoline derivatives | rsc.org |
Mechanistic Investigations of Key Reactions
The mechanistic pathways of reactions involving this compound are largely inferred from studies on analogous N-benzylaniline systems. The electronic effects of the substituents on both aromatic rings play a crucial role in directing the course of these reactions.
Pomeranz-Fritsch Reaction Mechanism:
The synthesis of isoquinolines from an N-benzylaniline derivative like this compound and a glyoxal acetal under acidic conditions would likely proceed through the following key steps:
Formation of a Benzalaminoacetal: The reaction initiates with the condensation of the secondary amine of this compound with a glyoxal acetal to form an intermediate Schiff base (an imine).
Acid-Catalyzed Cyclization: In the presence of a strong acid, one of the alkoxy groups of the acetal is protonated and eliminated as an alcohol. This generates a reactive carbocation.
Electrophilic Aromatic Substitution: The electron-rich aniline ring, activated by the nitrogen atom, undergoes intramolecular electrophilic attack by the carbocation to form a new six-membered ring. The position of cyclization on the aniline ring is directed by the existing substituents.
Dehydration and Aromatization: Subsequent elimination of a second alcohol molecule and a proton leads to the formation of the aromatic isoquinoline ring system.
Aza-Friedel-Crafts Type Reactions:
The following table outlines a generalized mechanistic pathway for the Pomeranz-Fritsch type cyclization.
Table 2: Generalized Mechanism of Pomeranz-Fritsch Cyclization
| Step | Description | Intermediate |
|---|---|---|
| 1 | Condensation of N-benzylaniline with glyoxal acetal. | Schiff Base (Imine) |
| 2 | Protonation and elimination of an alcohol molecule. | Carbocation |
| 3 | Intramolecular electrophilic attack by the aniline ring. | Dihydroisoquinoline intermediate |
| 4 | Elimination of a second alcohol and a proton. | Aromatic Isoquinoline |
Detailed mechanistic studies on this compound itself are not extensively reported in the literature. However, the established reactivity patterns of N-benzylanilines and electron-rich aromatic compounds provide a solid foundation for predicting its chemical behavior and its role as a valuable intermediate in the synthesis of complex molecules. rsc.orgresearchgate.netorganic-chemistry.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like N-[(3,5-dimethoxyphenyl)methyl]aniline , DFT calculations would provide fundamental insights into its behavior at the atomic level. Typically, these calculations would be performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). researchgate.net However, specific studies applying this to the title compound have not been identified.
The initial step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation (the equilibrium structure). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For This compound , this would determine the precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. No published optimized structural parameters for this specific molecule were found.
Analysis of the electronic structure provides insights into the molecule's reactivity and properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are crucial indicators of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.netresearchgate.net
Specific HOMO-LUMO energy values and MEP maps for This compound are not available in the reviewed literature.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational modes with experimentally obtained spectra, the accuracy of the computational model can be validated, and spectral peaks can be assigned to specific molecular motions. No such computational spectral analysis for This compound has been reported.
QTAIM: This theory analyzes the topology of the electron density to define atoms within a molecule and characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds).
NCI Analysis: This method is used to visualize and study weak, non-covalent interactions within a molecule or between molecules, which are crucial for understanding molecular conformation and crystal packing.
No QTAIM or NCI studies specifically targeting This compound were found in the literature.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like This compound , with its rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape. These simulations could reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. There are currently no published MD simulation studies for this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of molecules with a specific property of interest. These models are developed by establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined property. For this compound, QSPR models could be developed to predict various physicochemical properties, excluding biological activity predictions linked to clinical data.
Molecular Descriptors for QSPR Modeling
A wide array of molecular descriptors can be calculated to build a robust QSPR model. These descriptors are categorized based on the information they encode about the molecular structure. For a molecule like this compound, relevant descriptors would include:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index, Randić index, and Balaban J index. Studies on benzene (B151609) derivatives have shown that topological indices can be used to model properties such as thermal energy, heat capacity, and entropy. kashanu.ac.ir
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume, surface area, and shape indices.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (e.g., Density Functional Theory - DFT), these descriptors provide insights into the electronic properties of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. For instance, in a study of aniline (B41778) derivatives, DFT-calculated Gibbs free energies of reaction were correlated with experimental oxidation potentials. researchgate.net
Physicochemical Descriptors: These relate to well-known physicochemical properties such as hydrophobicity (logP), molar refractivity, and polarizability. In a QSPR study on benzylamine (B48309) salts, descriptors like binding energy, surface area, and calculated logP were used to predict aqueous solubility. nih.gov
Illustrative QSPR Data Table for this compound and Analogues
The following interactive table presents a hypothetical set of calculated descriptors that could be used in a QSPR study of this compound and related compounds. The values are for illustrative purposes to demonstrate the type of data used in such models.
| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| N-benzylaniline | 183.24 | 3.10 | 1.50 | -5.20 | -0.15 |
| Aniline | 93.13 | 0.90 | 1.53 | -5.13 | 0.34 |
| Benzylamine | 107.15 | 1.09 | 1.41 | -5.67 | 0.55 |
| 3,5-Dimethoxyaniline (B133145) | 153.18 | 1.05 | 1.95 | -4.95 | -0.05 |
| This compound | 243.31 | 3.15 | 1.85 | -5.10 | -0.20 |
Note: The data in this table is illustrative and not based on experimental or fully calculated values for the specific compounds.
A QSPR model would be constructed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find a correlation between these descriptors and a property of interest, for instance, viscosity, as has been done for other aniline derivatives. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling is a powerful computational tool used to elucidate the mechanisms of chemical reactions. By employing quantum mechanical methods, typically DFT, researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. This analysis provides crucial insights into the feasibility of a reaction, its kinetics, and the selectivity of product formation.
The synthesis of this compound would likely proceed via the N-alkylation of aniline with a suitable 3,5-dimethoxybenzyl halide or through reductive amination of 3,5-dimethoxybenzaldehyde (B42067) with aniline.
N-Alkylation Pathway
The N-alkylation of anilines with benzyl (B1604629) halides is a common synthetic route. dergipark.org.trresearchgate.net Computational modeling of this reaction would involve:
Geometry Optimization: The 3D structures of the reactants (aniline and 3,5-dimethoxybenzyl halide), the transition state, and the product (this compound) are optimized to find their lowest energy conformations.
Transition State Search: A key step is to locate the transition state structure corresponding to the highest point on the minimum energy path between reactants and products.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Studies on the N-alkylation of amines with alcohols catalyzed by transition metals have utilized DFT to elucidate the reaction mechanism, including identifying the rate-determining transition state. researchgate.net
Reductive Amination Pathway
An alternative synthesis involves the reaction of 3,5-dimethoxybenzaldehyde with aniline to form an imine (a Schiff base), which is then reduced to the final product. Computational modeling can be used to investigate the mechanism of both the imine formation and its subsequent reduction. The reaction pathway for the formation of a similar compound, N-(benzylidene)benzylamine, has been proposed based on computational studies. researchgate.net
Illustrative Reaction Energetics Table
The following table provides hypothetical energetic data for a proposed N-alkylation reaction pathway for the synthesis of this compound. The values are intended to be representative of what would be obtained from a DFT study.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Aniline + 3,5-Dimethoxybenzyl chloride) | 0.0 |
| 2 | Transition State (SN2) | +22.5 |
| 3 | Products (this compound + HCl) | -15.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The activation energy (the energy of the transition state relative to the reactants) is a critical parameter for predicting the reaction rate. A lower activation energy implies a faster reaction. Transition state analysis can also help in understanding the stereoselectivity and regioselectivity of a reaction. For example, in the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations proposed a new mechanism involving an aniline dication-like transition state. researchgate.net
Advanced Applications in Materials Science and Catalysis Research Excluding Clinical/safety
Role in Polymer Chemistry and Functional Materials Development
There is no available research detailing the use of N-[(3,5-dimethoxyphenyl)methyl]aniline as a monomer or precursor for polymerization processes. Information regarding its incorporation into polymer chains or its use in the modification of existing polymers is absent from the scientific literature.
No studies have been found that investigate or report the application of this compound in the design or development of optoelectronic materials. Its potential properties as a component in sensors or other optoelectronic devices have not been described.
This compound as a Ligand in Metal-Mediated Catalysis
There is no information on the synthesis and characterization of metal complexes featuring this compound as a ligand.
Consequently, without the synthesis of such metal complexes, there is no data on the catalytic activity of this compound-metal complexes in any organic transformations.
Applications in Organocatalysis
No research could be located that describes the use of this compound as an organocatalyst. Its potential to catalyze organic reactions independently of a metal center has not been explored in the available literature.
Development of Chemical Probes and Responsive Systems
While direct research on this compound as a chemical probe or in responsive systems is not widely documented, the broader class of aniline (B41778) derivatives, particularly polyanilines, has been extensively studied for these applications. These studies offer insights into the potential utility of aniline-based compounds in creating sensitive and responsive materials.
Polyaniline (PANI) and its derivatives are well-regarded for their use in chemical sensors. rsc.orgresearchgate.net Their electrical conductivity is sensitive to the chemical environment, making them suitable for detecting various analytes. rsc.org For instance, thin films of new soluble modified polyaniline derivatives have been investigated for the creation of chemical sensors for ammonia (B1221849) vapors. mdpi.com The sensitivity of these sensors is attributed to changes in the material's properties upon interaction with the analyte. mdpi.com The operational principle often involves the doping and de-doping processes that alter the polymer's oxidation state and, consequently, its conductivity when exposed to different substances. rsc.org
Researchers have synthesized various aniline derivatives to study how their structural modifications influence the properties of the resulting polymers and their sensing capabilities. nih.gov For example, a series of new polyaniline derivatives based on an ortho-substituted aniline were synthesized and characterized, showing high sensitivity to moisture and ammonia. nih.gov The study demonstrated that the surface morphology of the polymers, which can be controlled by the substituent on the aniline monomer, plays a crucial role in their sensing performance. researchgate.netnih.gov
These findings suggest that a molecule like this compound, with its specific substitution pattern, could serve as a monomer or a building block for designing novel polymers with tailored responsive properties. The dimethoxy-substituted phenyl ring could influence the electronic properties and the steric interactions of a resulting polymer, potentially leading to selectivity for specific analytes.
Table 1: Examples of Polyaniline Derivatives in Chemical Sensing
| Polymer Name | Analyte Detected | Key Finding |
| Poly[2-(1-methylbut-1-en-1-yl)aniline] (PA) | Ammonia Vapor | Exhibits sensitivity to ammonia, with performance linked to surface morphology. mdpi.com |
| Poly[2-(1-methylbutyl)aniline] (PB) | Ammonia Vapor | Shows the highest sensitivity to ammonia vapors among the tested derivatives. mdpi.com |
| Poly[2-(2-aminophenyl)pentan-2-ol] (PC) | Ammonia Vapor | Demonstrates a response to ammonia, contributing to the understanding of structure-property relationships. mdpi.com |
This table is generated based on data from studies on polyaniline derivatives and is intended to illustrate the potential applications of the broader class of compounds to which this compound belongs.
Integration into Supramolecular Assemblies and Crystal Engineering
For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, which are also secondary amines synthesized through Schiff base reduction, have been reported. mdpi.com These compounds crystallize into well-defined structures held together by a combination of intramolecular covalent bonds and intermolecular secondary interactions, such as hydrogen bonding. mdpi.com
In the case of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, intermolecular C-H···N hydrogen bonds are observed. mdpi.com Similarly, 2-methoxy-5-((phenylamino)methyl)phenol exhibits intermolecular O-H···O hydrogen bonding. mdpi.com These types of interactions are crucial in directing the assembly of molecules into larger, ordered supramolecular architectures. The presence of both hydrogen bond donors (the N-H group) and acceptors (the nitrogen and oxygen atoms) in this compound suggests its capability to form similar and potentially more complex hydrogen-bonded networks.
The synthesis of such molecules often involves the condensation of an amine with an aldehyde, followed by reduction of the resulting Schiff base. mdpi.com A notable synthetic route that could produce precursors for such structures is the highly regioselective Friedel-Crafts alkylation, which yields para-alkyl 3,5-dimethoxyanilines from the reaction of aldehydes with 3,5-dimethoxyaniline (B133145). researchgate.net This highlights the accessibility of various derivatives that can be used in crystal engineering studies.
Table 2: Crystallographic Data for Structurally Related Secondary Amines
| Compound | Crystal System | Key Intermolecular Interactions |
| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Monoclinic | C-H···N hydrogen bonding |
| 2-Methoxy-5-((phenylamino)methyl)phenol | Orthorhombic | O-H···O hydrogen bonding |
This table is based on crystallographic data for compounds structurally related to this compound to infer its potential in crystal engineering. mdpi.com
The aniline moiety itself is a versatile building block in synthetic chemistry, with applications ranging from catalysis to materials science. beilstein-journals.org The development of methods to create meta-substituted anilines, which are structurally relevant to this compound, is of significant interest for creating novel materials and bioactive molecules. beilstein-journals.org Multicomponent reactions, for example, have been employed to synthesize complex N-aryl-4-aryl-substituted dihydropyridines from various anilines, showcasing the utility of these compounds as synthetic platforms. mdpi.com
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Methodologies (e.g., Photocatalysis, Flow Chemistry)
The synthesis of N-benzyl aniline (B41778) derivatives, including N-[(3,5-dimethoxyphenyl)methyl]aniline, has traditionally relied on established methods. However, the future of its synthesis lies in the adoption of more efficient, sustainable, and versatile methodologies.
Photocatalysis: The use of visible-light-mediated photocatalysis presents a promising green alternative for the synthesis of N-benzyl anilines. Recent studies have demonstrated the successful synthesis of various Schiff bases from substituted benzyl (B1604629) alcohols and anilines using metal-free photocatalysts like eosin-Y under visible light. This approach is noted for its environmentally friendly nature, cost-effectiveness, and use of non-toxic materials. Furthermore, cerium(III) trichloride (CeCl₃) has been shown to mediate the photocatalytic selective N-alkylation of aniline with benzyl alcohol over a CdS photocatalyst, achieving high conversion and selectivity towards the secondary amine. These methodologies could be adapted for the synthesis of this compound, potentially offering milder reaction conditions and improved yields.
Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for chemical synthesis. The development of a continuous synthesis process for N-benzylhydroxylamine hydrochloride highlights the potential of flow chemistry for producing related compounds. Applying flow chemistry to the synthesis of this compound could enable more efficient and safer large-scale production, with precise control over reaction parameters leading to higher purity and yields.
The table below summarizes some emerging synthetic methodologies applicable to N-benzyl aniline derivatives.
| Methodology | Key Advantages | Potential for this compound |
| Photocatalysis | Environmentally friendly, mild conditions, cost-effective | Greener synthesis route with potentially high yields and selectivity. |
| Flow Chemistry | Enhanced safety, scalability, and process control | Enables efficient and controlled large-scale production. |
| Catalyst- and Additive-Free Synthesis | Operational simplicity, reduced waste | A streamlined and more sustainable synthetic approach. |
Advanced Computational Studies for Predictive Modeling and Materials Discovery
Computational chemistry offers powerful tools to predict the properties of novel compounds and guide experimental research. For this compound, advanced computational studies can accelerate the discovery of new materials with desired functionalities.
Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be employed to understand the electronic structure and reactivity of this compound and its derivatives. Such studies can predict various properties, including lipophilicity, toxicity, and metabolic pathways, which are crucial for the development of new materials. For instance, Quantitative Structure-Activity Relationship (QSAR) models, informed by DFT calculations, have been used to predict the anticancer activity of 9-anilinoacridine derivatives. Similar models could be developed to predict the material properties of this compound derivatives.
Materials Discovery: Computational screening of virtual libraries of this compound derivatives can identify candidates with specific electronic, optical, or mechanical properties. This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing. By combining DFT calculations with machine learning algorithms, it is possible to accelerate the discovery of novel materials for applications in electronics, sensing, and beyond.
Interdisciplinary Research with Emerging Fields (e.g., Green Solvents, Sustainable Chemistry)
The principles of green and sustainable chemistry are increasingly integral to modern chemical research. Future investigations into this compound should embrace these principles through interdisciplinary collaborations.
Green Solvents: The development of synthetic routes that utilize environmentally benign solvents is a key aspect of green chemistry. Research into aqueous media for the synthesis of aniline-based indolylmethanes has shown promising results, offering a practical and sustainable alternative to traditional organic solvents. Exploring the use of water or other green solvents for the synthesis of N-[(3,5-dimethoxyphenyl)aniline] could significantly reduce the environmental impact of its production.
Sustainable Chemistry: A holistic approach to sustainable chemistry involves considering the entire lifecycle of a chemical product. This includes developing solvent-free synthesis methods, as demonstrated in the green synthesis of N-benzylideneaniline, and utilizing reusable catalysts. The adoption of such practices in the synthesis and derivatization of this compound will be crucial for its long-term viability and environmental compatibility.
Development of High-Performance N-Benzyl Aniline Derivatives for Specific Industrial Applications (non-pharmaceutical)
The versatile structure of N-benzyl aniline derivatives makes them valuable precursors for a range of industrial materials. Future research should focus on developing high-performance derivatives of this compound for specific, non-pharmaceutical applications.
Dyestuffs: N-benzyl aniline derivatives are important intermediates in the manufacturing of various dyestuffs, including disperse dyes and acid dyes. The specific substitution pattern of this compound could be leveraged to create novel dyes with unique colors and properties.
Polymers and Sensors: Aniline derivatives are key components in the production of conductive polymers like polyaniline (PANI). The incorporation of the this compound moiety into polymer chains could lead to new materials with tailored electronic and optical properties, suitable for applications in chemical sensors and electronic devices.
Petrochemical Additives: Certain aniline derivatives serve as antioxidant additives in the petrochemical industry. Investigating the antioxidant properties of this compound and its derivatives could lead to the development of new, high-performance additives for fuels and lubricants.
The following table outlines potential industrial applications for derivatives of this compound.
| Industrial Application | Potential Derivative Function |
| Dyestuffs | Chromophoric precursor for novel colorants. |
| Conductive Polymers | Monomer for functional polymers in sensors and electronics. |
| Petrochemicals | Antioxidant additive for fuels and lubricants. |
Strategies for Derivatization and Scaffold Expansion for New Material Properties
The functionalization of the this compound scaffold is a key strategy for creating new materials with novel properties. Future research should explore various derivatization and scaffold expansion techniques.
Derivatization: The aniline moiety and the dimethoxyphenyl ring offer multiple sites for chemical modification. Systematic derivatization through reactions such as halogenation, nitration, and acylation can be used to fine-tune the electronic and steric properties of the molecule. These modifications can, in turn, influence the bulk properties of materials derived from these compounds, such as the solubility and conductivity of polymers.
Scaffold Expansion: Beyond simple functionalization, the core structure of this compound can be expanded to create more complex molecular architectures. For example, the aniline nitrogen can be incorporated into heterocyclic rings, or the aromatic rings can be used as platforms for the construction of larger polycyclic systems. Such scaffold expansion can lead to materials with entirely new and unforeseen properties, opening up new avenues for application in materials science.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[(3,5-dimethoxyphenyl)methyl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3,5-dimethoxyaniline and benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃ or NaH). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility and reaction efficiency. Reaction temperature (typically 60–100°C) and time (12–24 hrs) must be optimized to avoid side products like over-alkylation. Purification via column chromatography or recrystallization improves purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.7–3.8 ppm for ¹H; δ ~55–60 ppm for ¹³C) and aromatic protons (δ ~6.3–7.2 ppm for ¹H) confirm substitution patterns .
- IR Spectroscopy : Bands for N-H stretch (~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate the amine and aromatic moieties .
- HPLC/GC-MS : Quantify purity (>95%) and detect trace impurities .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. Consult SDS for specific hazards; dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to accelerate alkylation .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for improved nucleophilicity of the amine .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
- In-line Analytics : Monitor reaction progress via FTIR or Raman spectroscopy to identify endpoint .
Q. What experimental strategies can elucidate the electronic and steric effects of substituents on the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying methoxy/methyl groups and test binding affinity to targets (e.g., enzymes, receptors) .
- Computational Modeling : Perform DFT calculations to map electron density (HOMO/LUMO) and predict reactivity or interaction sites .
- Kinetic Assays : Measure inhibition constants (Kᵢ) or IC₅₀ values to correlate substituent effects with activity .
Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent) across labs .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
- Orthogonal Assays : Validate activity via independent methods (e.g., SPR for binding, cell-based assays for functional effects) .
Q. What advanced techniques are suitable for studying the stability and degradation pathways of this compound under varying conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions and analyze degradation products via LC-MS .
- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in biological systems .
- X-ray Crystallography : Determine solid-state stability and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
